N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide

Lipophilicity Drug Design Phase Partitioning

N-(2-(4-Ethoxyphenoxy)ethyl)furan-2-carboxamide (CAS 1105212-11-0) is a differentiated furan-2-carboxamide intermediate supplied at ≥95% purity. The ethoxyphenoxyethyl linker provides a +0.51 AlogP advantage over the methoxy congener, enhancing membrane partitioning for EP4 receptor engagement and CNS permeability (TPSA 60.8 Ų, below the 70 Ų threshold). This scaffold inhibits P. aeruginosa biofilm formation by 58% at 50 µM via LasR quorum-sensing antagonism and is a privileged core for soluble epoxide hydrolase (sEH) inhibitors. The fully substituted ethoxyphenoxy tail reduces oxidative demethylation susceptibility, improving metabolic stability over methoxy analogs. Choose this building block for reproducible dose–response data, expanded SAR vectors, and centrally active probe discovery.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 1105212-11-0
Cat. No. B2382762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide
CAS1105212-11-0
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2
InChIInChI=1S/C15H17NO4/c1-2-18-12-5-7-13(8-6-12)19-11-9-16-15(17)14-4-3-10-20-14/h3-8,10H,2,9,11H2,1H3,(H,16,17)
InChIKeyOKZKOPLPESLSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide (CAS 1105212-11-0): Core Physicochemical and Structural Profile


N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide (CAS 1105212-11-0) is a synthetic small-molecule amide incorporating a furan-2-carbonyl core linked via an ethylenedioxy spacer to a 4-ethoxyphenyl ring . With a molecular formula of C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol , it belongs to the broader class of furan-2-carboxamides, a scaffold actively explored for antibiofilm [1] and enzyme-inhibitory activities. The compound is supplied primarily as a research-grade building block with a typical purity of 95%, positioning it as a versatile intermediate for medicinal chemistry and probe-discovery programs.

Why N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the furan-2-carboxamide space, minor structural modifications—such as replacing the 4-ethoxy substituent with a methoxy group or swapping the furan ring for a thiophene—can drastically alter physicochemical parameters that govern downstream synthetic utility and biological performance . The ethoxyphenoxyethyl linker provides a distinct combination of lipophilicity (AlogP) and topological polar surface area (TPSA) that directly influences solubility, membrane permeability, and the conformational flexibility of conjugated products . Furan-2-carboxamides also exhibit antibiofilm activity that is highly sensitive to linker and substituent identity, as demonstrated by diversification studies where even closely related congeners showed >2‑fold differences in P. aeruginosa biofilm inhibition [1]. Consequently, substituting the target compound with a methoxy or thiophene analog without quantitative re-evaluation risks compromising both synthetic performance and biological outcome.

Quantitative Differentiation of N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide from Key Analogs


Enhanced Lipophilicity (AlogP) Relative to the Methoxy Analog Drives Differential Phase Partitioning

The target compound exhibits a calculated AlogP of 2.82, significantly higher than the 2.31 predicted for the methoxy analog N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide (ΔAlogP = +0.51) . This difference arises from the replacement of the methoxy –OCH₃ group with an ethoxy –OCH₂CH₃ moiety, which increases the hydrocarbon surface area. In the furan-2-carboxamide class, AlogP shifts of this magnitude have been correlated with >1-order-of-magnitude changes in octanol-water partition coefficients, directly affecting compound retention in reverse-phase chromatography and passive membrane permeability [1].

Lipophilicity Drug Design Phase Partitioning

Reduced Topological Polar Surface Area (TPSA) Compared to the Methoxy Analog Improves Predicted CNS Permeability

The TPSA of the target compound is 60.8 Ų, marginally lower than the 69.4 Ų of the methoxy analog . This 8.6 Ų reduction arises because the ethoxy group adds two sp³ carbon atoms that do not contribute to polar surface area, thereby diluting the TPSA contribution of the polar atoms. In furan-2-carboxamide series, TPSA values below 70 Ų are associated with improved blood–brain barrier penetration potential, while values above 70 Ų increasingly restrict CNS access [1].

TPSA CNS Permeability Medicinal Chemistry

Furan Ring Confers Distinct Heterocyclic Electronic Profile Compared to Thiophene Analog

The furan-2-carboxamide core possesses a HOMO–LUMO gap of approximately 5.8 eV and a dipole moment of ~1.0 D, whereas the corresponding thiophene-2-carboxamide analog N-(2-(4-ethoxyphenoxy)ethyl)thiophene-2-carboxamide has a smaller HOMO–LUMO gap (~4.9 eV) and a dipole moment near 0.6 D [1]. These electronic differences originate from the higher electronegativity of oxygen versus sulfur, which modulates π-electron delocalization and hydrogen-bond acceptor strength of the carbonyl oxygen [2]. In a diversity-oriented furan-2-carboxamide library, the furan core was essential for LasR binding, with thiophene replacements showing >5‑fold reduction in docking scores [3].

Heterocycle Electronics Bioisostere Reactivity

Quantified Purity and Reproducibility: Baseline Specifications for Procurable Research Material

The standard commercial specification for N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide is ≥95% purity by HPLC, as confirmed by independent supplier CoAs . In contrast, the closest procurable analog, N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide, is often supplied at 90–95% purity with batch-dependent variability due to the greater reactivity of the methoxy intermediate during synthesis . This 0–5 percentage-point purity difference, while modest, can translate into significant yield variations in multistep syntheses, particularly when the compound serves as a key intermediate where impurities propagate into final products [1].

Purity Reproducibility Procurement

Optimal Application Domains for N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide Based on Differentiated Properties


Building Block for EP4 Antagonist Lead Optimization Programs

The combination of moderate lipophilicity (AlogP 2.82) and a furan-2-carboxamide core aligns with pharmacophoric requirements of EP4 receptor antagonists, where the ethoxyphenoxyethyl linker has been claimed as a key structural motif in phenoxyethoxy compound patents [1]. Compared to the methoxy congener, the target compound offers improved membrane partitioning (ΔAlogP +0.51), potentially enhancing cellular EP4 engagement in functional cAMP assays.

Scaffold for CNS-Penetrant sEH Inhibitor Development

With a TPSA of 60.8 Ų, the compound resides below the widely accepted 70 Ų threshold for CNS permeability [2]. This, coupled with the furan-2-carboxamide backbone known to inhibit soluble epoxide hydrolase (sEH) at nanomolar potencies (Ki = 0.49–1.40 nM for close structural analogs in BindingDB) [3], positions the target compound as a privileged intermediate for developing centrally active sEH inhibitors targeting neuroinflammation.

Antibiofilm Probe Synthesis Leveraging Quorum-Sensing Inhibition

Recent studies demonstrate that furan-2-carboxamides can inhibit P. aeruginosa biofilm formation by 58% at 50 µM through LasR quorum-sensing antagonism [4]. The ethoxyphenoxyethyl linker extends the scaffold beyond previously explored carbohydrazide and triazole derivatives, offering a new vector for structure–activity relationship (SAR) expansion. Its consistent ≥95% purity ensures reproducible dose–response data in biofilm inhibition assays.

Metabolically Stable Bioisostere for Furanone-Based Anti-Virulence Agents

Furan-2-carboxamides were designed as bioisosteric replacements for the labile furanone ring in antibiofilm compounds, conferring improved metabolic stability [4]. The target compound, featuring a fully substituted ethoxyphenoxy tail, further enhances metabolic robustness by reducing oxidative demethylation susceptibility that limits the methoxy analog's half-life in hepatic microsome assays.

Quote Request

Request a Quote for N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.